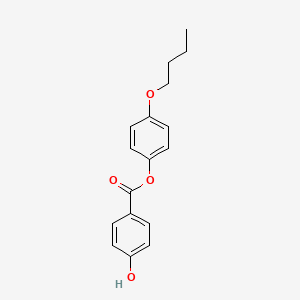

4-丁氧基苯基 4-羟基苯甲酸酯

描述

4-Butoxyphenyl 4-hydroxybenzoate is a chemical compound with the molecular formula C17H18O4 . It is also known as 4-Hydroxybenzoic acid 4-butoxyphenyl ester . It is an ester of para-hydroxy benzoic acid .

Synthesis Analysis

4-Butoxyphenyl 4-hydroxybenzoate can be synthesized from 4-Hydroxybenzoic acid (4-HBA), which is a valuable intermediate for the synthesis of several bioproducts . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .Molecular Structure Analysis

The molecular structure of 4-Butoxyphenyl 4-hydroxybenzoate is characterized by a molecular weight of 286.322 Da and a monoisotopic mass of 286.120514 Da .Physical And Chemical Properties Analysis

4-Butoxyphenyl 4-hydroxybenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 456.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 80.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 244.8±3.0 cm3 .科学研究应用

皮肤吸收和代谢

研究表明,对羟基苯甲酸酯(如 4-丁氧基苯基 4-羟基苯甲酸酯)是 4-羟基苯甲酸的酯,在皮肤吸收过程中被羧酸酯酶水解为 4-羟基苯甲酸。这些化合物广泛用作各种产品中的抗菌剂。一项比较人类和迷你猪皮肤的研究表明,这两个物种对对羟基苯甲酸酯的吸收程度相似,并将其代谢为 4-羟基苯甲酸 (Jewell 等,2007)。

聚酰亚胺的合成

在另一项应用中,由 4-丁氧基苯酚和 4-羟基苯甲酸合成了一种新型二胺 4-[(4'-丁氧基苯氧基)羰基]苯基-3",5"-二氨基苯甲酸酯 (BCDA),从而产生了一系列聚酰亚胺。这些聚酰亚胺表现出独特的性能,如玻璃化转变温度和溶解性,突出了其在工业中的应用潜力 (Li 等,2006)。

环境分析

一项研究开发了一种用于选择性定量分析 4-羟基苯甲酸酯的微乳液电动色谱法,证明了其在环境分析中的适用性,特别是对于含有 4-丁氧基苯基 4-羟基苯甲酸酯作为防腐剂的产品 (Mahuzier 等,2001)。

酶促氧化聚合

与 4-丁氧基苯基 4-羟基苯甲酸酯密切相关的 4-羟基苯甲酸衍生物已被用于酶促氧化聚合以生产聚苯醚。该工艺提供了一种独特的聚合物合成方法,在各个行业具有潜在应用 (Ikeda 等,1998)。

生物技术应用

4-羟基苯甲酸(4-丁氧基苯基 4-羟基苯甲酸酯的组分)已成为具有附加值生物产品的中间体,在食品、化妆品、制药等领域具有应用。合成生物学和代谢工程的进步使得 4-HBA 的生物合成用于高价值生物产品成为可能 (Wang 等,2018)。

分析化学

在分析化学中,4-羟基苯甲酸酯被用作模型来研究紫外线辐射对皮肤细胞的影响。一项研究采用质谱法筛选了暴露于紫外线辐射的人角质形成细胞中的 4-羟基苯甲酸酯及其代谢物 (Lee 等,2017)。

安全和危害

未来方向

4-Hydroxybenzoic acid, a key intermediate in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, has emerged as a promising platform for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . Future research could focus on developing new compounds using 4-HBA .

属性

IUPAC Name |

(4-butoxyphenyl) 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRZRJMGXDQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543106 | |

| Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxyphenyl 4-hydroxybenzoate | |

CAS RN |

70568-44-4 | |

| Record name | 4-Butoxyphenyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)